2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-amino-3-cyclopentylaminopyridine with 3-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . Additionally, it may inhibit cyclin-dependent kinase 4 (Cdk4), leading to the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds also inhibit cytochrome bd oxidase and have similar biological activities.
Pyrido[3,4-d]pyrimidine derivatives: These compounds are explored for their anticancer properties and share structural similarities.
Uniqueness
2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H16N4OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(cyclopentylamino)-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N4OS/c21-15-13-12(10-6-8-22-9-10)5-7-17-14(13)19-16(20-15)18-11-3-1-2-4-11/h5-9,11H,1-4H2,(H2,17,18,19,20,21) |
InChI Key |
OOVIKDNRUCSYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4 |
Origin of Product |
United States |
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